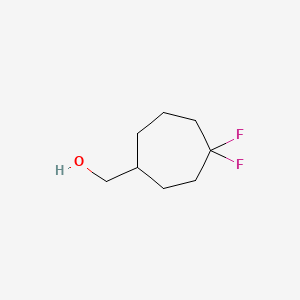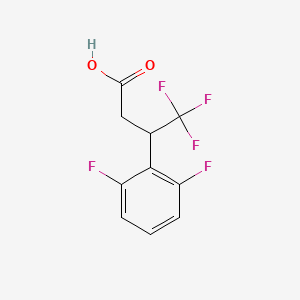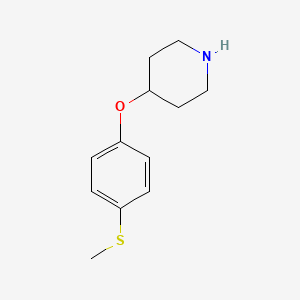
4-(4-(Methylthio)phenoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Methylthio)phenoxy)piperidine is an organic compound that features a piperidine ring substituted with a phenoxy group, which in turn is substituted with a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylthio)phenoxy)piperidine typically involves the reaction of 4-(Methylthio)phenol with piperidine. One common method is the nucleophilic aromatic substitution reaction where 4-(Methylthio)phenol is reacted with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Methylthio)phenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenoxy group can be reduced to a phenol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, such as alkyl halides, to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenols
Substitution: N-alkylated piperidine derivatives
Applications De Recherche Scientifique
4-(4-(Methylthio)phenoxy)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-(Methylthio)phenoxy)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxyphenoxy)piperidine: Similar structure but with a methoxy group instead of a methylthio group.
4-(4-Chlorophenoxy)piperidine: Contains a chloro group instead of a methylthio group.
4-(4-Nitrophenoxy)piperidine: Features a nitro group in place of the methylthio group.
Uniqueness
4-(4-(Methylthio)phenoxy)piperidine is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C12H17NOS |
|---|---|
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
4-(4-methylsulfanylphenoxy)piperidine |
InChI |
InChI=1S/C12H17NOS/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 |
Clé InChI |
XJNGTHTWDMZEDF-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)OC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


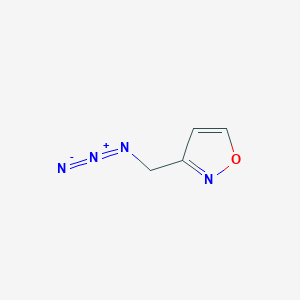
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol](/img/structure/B13592539.png)

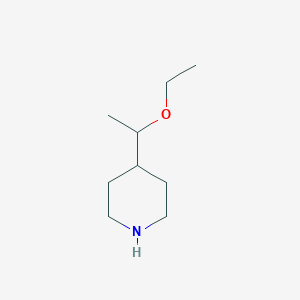

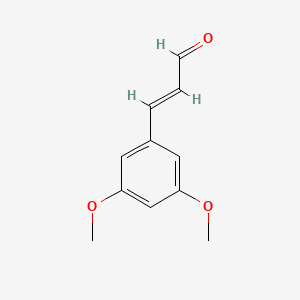
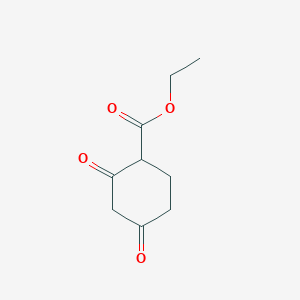


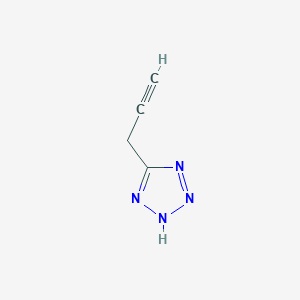
![[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B13592588.png)

